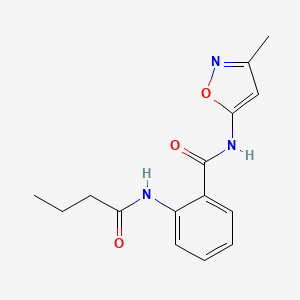![molecular formula C15H19N3O7S B12896991 N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine CAS No. 540522-58-5](/img/structure/B12896991.png)
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfooxy group. The amino acid backbone is then constructed through a series of amination and oxidation reactions. The final step involves coupling the indole derivative with the amino acid backbone under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparación Con Compuestos Similares
5-Aminopentanoic acid: A simpler analog without the indole and sulfooxy groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Sulfooxy derivatives of indole: Compounds with similar sulfooxy functionalization on the indole ring.
Uniqueness: (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is unique due to its combination of an amino acid backbone with an indole moiety and a sulfooxy group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
540522-58-5 |
|---|---|
Fórmula molecular |
C15H19N3O7S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2S)-5-amino-5-oxo-2-[2-(5-sulfooxy-1H-indol-3-yl)ethylamino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O7S/c16-14(19)4-3-13(15(20)21)17-6-5-9-8-18-12-2-1-10(7-11(9)12)25-26(22,23)24/h1-2,7-8,13,17-18H,3-6H2,(H2,16,19)(H,20,21)(H,22,23,24)/t13-/m0/s1 |
Clave InChI |
TUWHPXPEFKZLHK-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


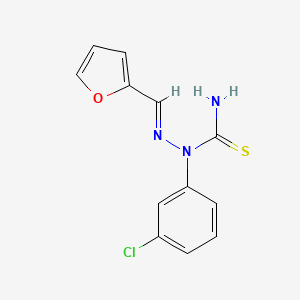
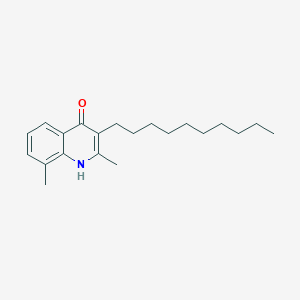
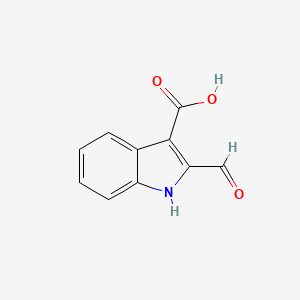
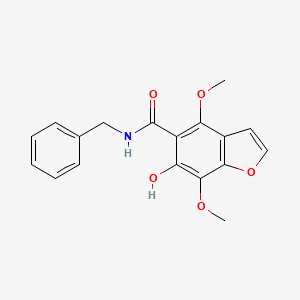
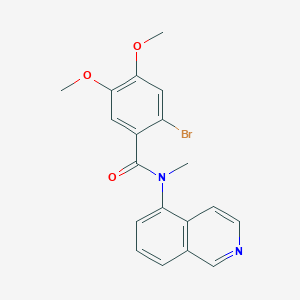
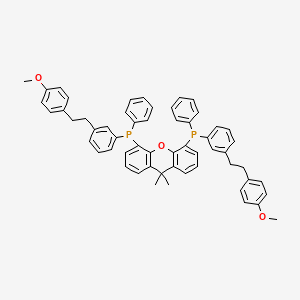
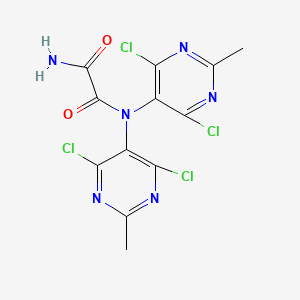
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
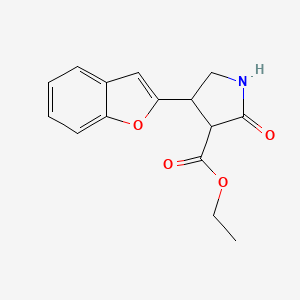
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
